![molecular formula C16H11ClF2N2O B1419089 Difludiazepam CAS No. 39080-67-6](/img/structure/B1419089.png)
Difludiazepam
Overview
Description
Difludiazepam, also known as Ro07-4065, is a benzodiazepine derivative which is the 2’,6’-difluoro derivative of fludiazepam . It was invented in the 1970s but was never marketed, and has been used as a research tool to help determine the shape and function of the GABA A receptors .
Molecular Structure Analysis
Difludiazepam has a molecular formula of C16H11ClF2N2O and a molar mass of 320.72 g·mol −1 . The IUPAC name for Difludiazepam is 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one .Scientific Research Applications
GABA A Receptor Shape and Function Analysis
Difludiazepam, identified as UNII-7N3B9XEC7B, has been utilized as a research tool to determine the shape and function of the GABA A receptors . With an IC50 of 4.1nM, it aids in understanding the receptor’s pharmacodynamics, which is crucial for developing therapeutic agents targeting these receptors .
Designer Drug Pharmacology
Although never marketed, Difludiazepam has appeared as a designer drug . Research into its pharmacological effects, such as its high binding affinity for GABA A receptors, informs harm reduction and treatment strategies for substance abuse .
Quantitative Structure-Activity Relationship (QSAR) Modeling
Difludiazepam’s structure has been used in QSAR modeling to predict the binding affinity of benzodiazepines to GABA A receptors . This modeling helps in the design of new compounds with desired therapeutic effects.
Blood-to-Plasma Ratio Determination
Studies have determined the blood-to-plasma ratio for Difludiazepam, which is essential for understanding its pharmacokinetics and the potential impact on its potency and duration of action in the body .
Binding Affinity Prediction
Recent studies have used Difludiazepam to predict the GABA A-binding affinity of newer designer benzodiazepines . This information is vital for assessing the potential risks and therapeutic indexes of these compounds.
Bioavailability Enhancement Research
The addition of fluoride groups in Difludiazepam is believed to significantly improve its bioavailability . This research can guide the development of more effective benzodiazepine-based medications.
Neurotransmitter Inhibition Study
Difludiazepam’s effect on neurotransmitter inhibition via GABA A receptor interaction is a key area of study. It contributes to the understanding of neuronal excitability and could lead to new treatments for neurological disorders .
Potency and Efficacy Analysis
Due to its high potency and efficacy, Difludiazepam serves as a benchmark for comparing the strength of other benzodiazepines, especially in the context of their use as sedatives or anxiolytics .
Mechanism of Action
Target of Action
Difludiazepam, also known as “7N3B9XEC7B” or “UNII-7N3B9XEC7B”, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Difludiazepam acts by binding to the GABA receptors, specifically the benzodiazepine site of the GABA-A receptor . This binding enhances the effect of GABA, leading to increased opening of chloride channels on the neuron membrane, hyperpolarization of the neuron, and inhibition of the action potential . This results in the anxiolytic, anticonvulsant, sedative, and muscle relaxant properties of Difludiazepam .
Biochemical Pathways
The primary biochemical pathway affected by Difludiazepam is the GABAergic system . By potentiating the effects of GABA, Difludiazepam enhances inhibitory neurotransmission, reducing neuronal excitability and leading to the calming effects characteristic of this class of drugs .
Pharmacokinetics
Like other benzodiazepines, it is likely to be metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of Difludiazepam’s action include a decrease in neuronal excitability and a reduction in the firing rate of action potentials . This leads to the drug’s therapeutic effects, including anxiolysis, sedation, muscle relaxation, and prevention of seizures .
Action Environment
The action, efficacy, and stability of Difludiazepam can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s metabolic rate, liver function, and genetic factors . .
Safety and Hazards
properties
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNFPASORLTEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135292 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one | |
CAS RN |
39080-67-6 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difludiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039080676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLUDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3B9XEC7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the blood-to-plasma ratio for drugs like benzodiazepines?
A1: The blood-to-plasma ratio is a crucial parameter in pharmacokinetics. It indicates how a drug distributes itself between blood cells and plasma. This distribution can affect the drug's availability to reach its target site and exert its pharmacological effect. []
Q2: How does the prediction of GABAA-binding affinity contribute to drug development?
A2: GABAA receptors are the targets of benzodiazepines. Understanding and predicting the binding affinity of new drug candidates to these receptors can help researchers estimate their potential potency and efficacy. This knowledge is essential for prioritizing promising candidates for further development. []
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